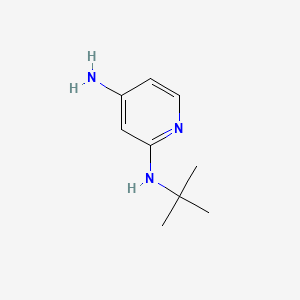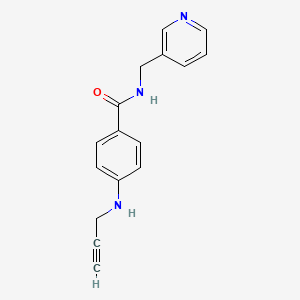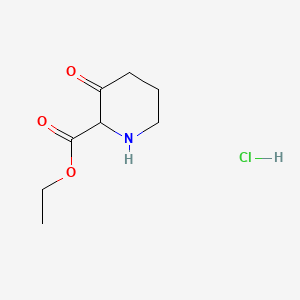
N2-tert-butylpyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-tert-butylpyridine-2,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as "2,4-Pyridinediamine, N2-(1,1-dimethylethyl)-" .
Molecular Structure Analysis
The molecular structure of “N2-tert-butylpyridine-2,4-diamine” consists of a pyridine ring with two amine groups at the 2 and 4 positions and a tert-butyl group at the N2 position .Physical And Chemical Properties Analysis
“N2-tert-butylpyridine-2,4-diamine” has a molecular weight of 165.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The safety data sheet for a similar compound, 4-tert-Butylpyridine, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
A study has shown that organic semiconductors, such as “N2-tert-butylpyridine-2,4-diamine”, can be used as hole transport materials (HTMs) for improving the efficiency and steady-state performance of perovskite solar cells (PVSCs) . The use of tetrabutylammonium (TBA) salts instead of LiTFSI and tert-butylpyridine (TBP) has been shown to enhance the environmental and thermal stability of these devices . This suggests that “N2-tert-butylpyridine-2,4-diamine” and similar compounds could have promising applications in the development of stable organic HTM thin films for solar cell applications .
Eigenschaften
IUPAC Name |
2-N-tert-butylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOKSUFXFAPLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-tert-butylpyridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)


![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)



![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

